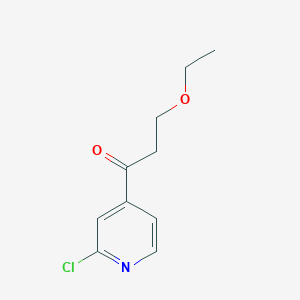
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and an ethoxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one typically involves the reaction of 2-chloropyridine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-Chlorpyridin-4-yl)-3-ethoxypropan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.
Substitution: Nucleophile wie Ammoniak (NH₃) oder Thioharnstoff (NH₂CSNH₂) werden unter basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorpyridin-4-yl)-3-ethoxypropan-1-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivität.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff für die Entwicklung neuer Medikamente zu untersuchen.
Industrie: Es wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Chlorpyridin-4-yl)-3-ethoxypropan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es Antikrebsaktivitäten zeigt .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Chlorpyridin-4-yl)methanol: Ähnlich in der Struktur, aber mit einer Hydroxymethylgruppe anstelle einer Ethoxypropanon-Einheit.
2-(2-Chlorpyridin-4-yl)-4-methyl-1H-isoindol-1,3(2H)-dion: Enthält einen Chlorpyridinring, unterscheidet sich aber in den angehängten funktionellen Gruppen.
(5-((2-Chlorpyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituiertes Phenyl)-N,N-dimethylethen-1-amin: Eine komplexere Struktur mit zusätzlichen aromatischen Ringen und funktionellen Gruppen.
Einzigartigkeit
1-(2-Chlorpyridin-4-yl)-3-ethoxypropan-1-on ist aufgrund seiner spezifischen Kombination aus einem Chlorpyridinring und einer Ethoxypropanon-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Forschungs- und Industrieanwendungen wertvoll ist .
Eigenschaften
CAS-Nummer |
898785-02-9 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(2-chloropyridin-4-yl)-3-ethoxypropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-6-4-9(13)8-3-5-12-10(11)7-8/h3,5,7H,2,4,6H2,1H3 |
InChI-Schlüssel |
ICOOMHKWKSDSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)C1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


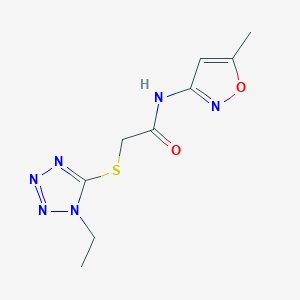
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
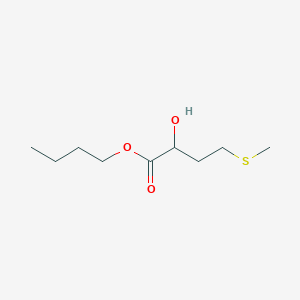
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
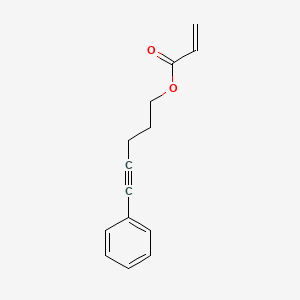
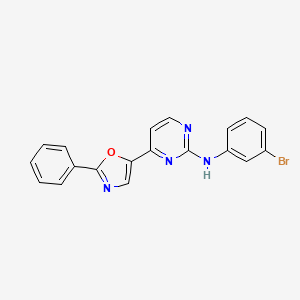
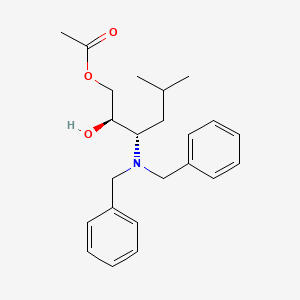
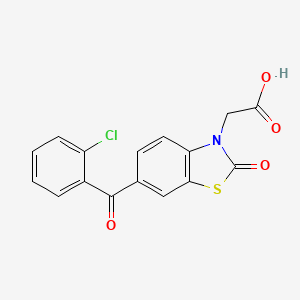


![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
